molecular formula C16H16O3 B14585742 [1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl- CAS No. 61441-10-9

[1,1'-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2'-methyl-

Cat. No.: B14585742
CAS No.: 61441-10-9
M. Wt: 256.30 g/mol
InChI Key: ILKMXNSAQMGFGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1,1’-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2’-methyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with various functional groups attached to the rings. The presence of methoxy and methyl groups, along with a carboxaldehyde group, makes this compound unique and versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2’-methyl- typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3,4,5-trimethoxytoluene followed by methoxylation and oxidation reactions . Another approach includes the Blanc chloromethylation reaction, Kornblum oxidation, NaBH4 reduction, and ceric ammonium nitrate oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1,1’-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2’-methyl- is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs and therapeutic agents. Its structural features make it a candidate for studying interactions with biological targets.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2’-methyl- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups can influence the compound’s lipophilicity and ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1,1’-Biphenyl]-2-carboxaldehyde, 5,6-dimethoxy-2’-methyl- stands out due to its specific functional groups and their arrangement on the biphenyl scaffold

Properties

CAS No.

61441-10-9

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

3,4-dimethoxy-2-(2-methylphenyl)benzaldehyde

InChI

InChI=1S/C16H16O3/c1-11-6-4-5-7-13(11)15-12(10-17)8-9-14(18-2)16(15)19-3/h4-10H,1-3H3

InChI Key

ILKMXNSAQMGFGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2OC)OC)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.